Pentamerarsphenamine
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Overview
Description
Arsphenamine pentamer is an organoarsenic compound.
Scientific Research Applications
Anticancer Properties
Pentamidine, a compound related to Pentamerarsphenamine, has demonstrated potential in cancer research. Studies reveal that Pentamidine can inhibit the expression of hypoxia-inducible factor (HIF)-1α in cancer cells, such as DU145 prostate cancer and MDA-MB-231 breast cancer cells. This inhibition includes decreasing HIF-1α protein translation and enhancing its degradation, making Pentamidine a potential cancer therapeutic agent (Jung et al., 2011).
Uncoupler of Oxidative Phosphorylation
Another significant finding is that Pentamidine acts as an uncoupler of oxidative phosphorylation in rat liver mitochondria. It disrupts respiratory control, enhances latent ATPase activity, and interferes with mitochondrial respiration, which could have implications for its antiparasitic action and potential side effects (Moreno, 1996).
Effects on Voltage-Gated Sodium Channels
Research has also shown that compounds like Orphenadrine, sharing structural similarities with Pentamidine, can block voltage-gated sodium channels. This property is significant for their use in treating conditions like muscle spasms and rigidity, indicating potential applications in pain management and neurological disorders (Desaphy et al., 2009).
Inhibition of Distal Nephron Sodium Transport
Pentamidine has been implicated in causing hyperkalemia due to its inhibition of distal nephron sodium transport. This mechanism resembles that of potassium-sparing diuretics, providing a potential approach to manage complications in patients with conditions like Pneumocystis carinii pneumonia (Kleyman et al., 1995).
Photocaging and Drug Delivery
Recent research has explored the reactivity of cyanine compounds, related to Pentamidine, for optical imaging and drug delivery. This approach involves cyanine photooxidation, facilitating novel applications like NIR-activated antibody-drug conjugates for targeted cancer therapy (Gorka et al., 2018).
Properties
Molecular Formula |
C30H30As5N5O5 |
---|---|
Molecular Weight |
915.2 g/mol |
IUPAC Name |
2-amino-4-[2,3,4,5-tetrakis(3-amino-4-hydroxyphenyl)pentaarsolan-1-yl]phenol |
InChI |
InChI=1S/C30H30As5N5O5/c36-21-11-16(1-6-26(21)41)31-32(17-2-7-27(42)22(37)12-17)34(19-4-9-29(44)24(39)14-19)35(20-5-10-30(45)25(40)15-20)33(31)18-3-8-28(43)23(38)13-18/h1-15,41-45H,36-40H2 |
InChI Key |
QKDVYBBXPCCURL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[As]2[As]([As]([As]([As]2C3=CC(=C(C=C3)O)N)C4=CC(=C(C=C4)O)N)C5=CC(=C(C=C5)O)N)C6=CC(=C(C=C6)O)N)N)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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